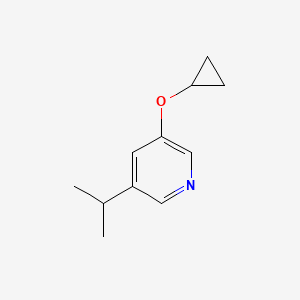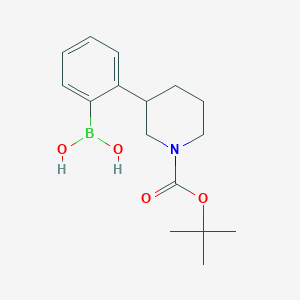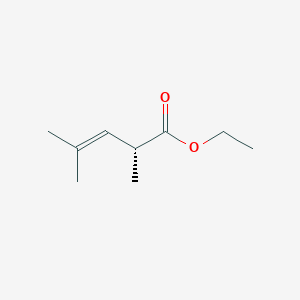
ethyl (2R)-2,4-dimethylpent-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2R)-2,4-dimethylpent-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2R) designation indicates the specific configuration of the chiral center in this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2,4-dimethylpent-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The use of such catalysts allows for efficient conversion and easy separation of the ester product from the reaction mixture.
化学反应分析
Types of Reactions
Ethyl (2R)-2,4-dimethylpent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acid.
科学研究应用
Ethyl (2R)-2,4-dimethylpent-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-substrate interactions involving esters.
Medicine: Explored for its potential use in drug development, especially in the design of prodrugs that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in food products.
作用机制
The mechanism of action of ethyl (2R)-2,4-dimethylpent-3-enoate primarily involves its hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The molecular targets and pathways involved in its action depend on the specific biological or chemical context in which it is used.
相似化合物的比较
Ethyl (2R)-2,4-dimethylpent-3-enoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a similar structure but lacking the chiral center and the double bond.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (2S)-2,4-dimethylpent-3-enoate: The enantiomer of this compound, with the opposite configuration at the chiral center.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the double bond, which can influence its reactivity and interactions in various chemical and biological systems.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
ethyl (2R)-2,4-dimethylpent-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6,8H,5H2,1-4H3/t8-/m1/s1 |
InChI 键 |
GNBIQCPIQWOVLY-MRVPVSSYSA-N |
手性 SMILES |
CCOC(=O)[C@H](C)C=C(C)C |
规范 SMILES |
CCOC(=O)C(C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
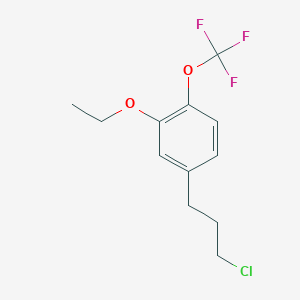
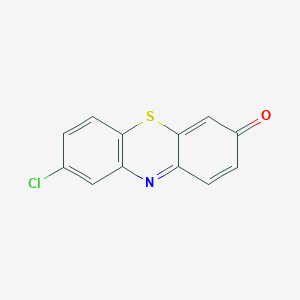
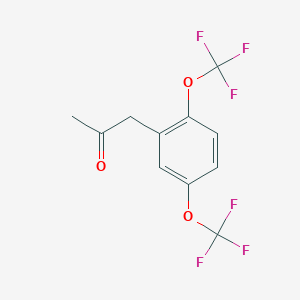
![4-(Dimethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14067952.png)
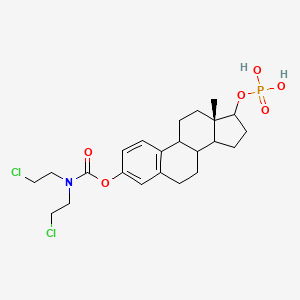
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
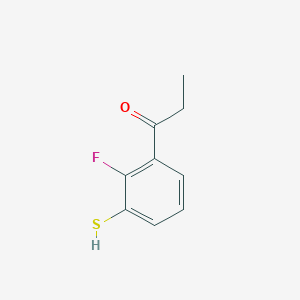
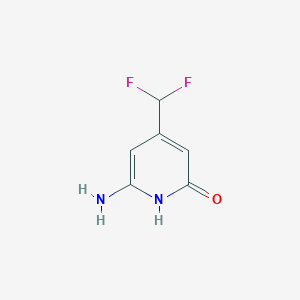
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)

